molecular formula C16H23N3O2 B12261723 N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12261723
M. Wt: 289.37 g/mol
InChI Key: DJBZCXKKRLWLLR-UHFFFAOYSA-N
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Description

N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H23N3O2/c20-16(12-5-6-12)17-13-2-1-7-19(9-13)10-14-8-15(21-18-14)11-3-4-11/h8,11-13H,1-7,9-10H2,(H,17,20)

InChI Key

DJBZCXKKRLWLLR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=NOC(=C2)C3CC3)NC(=O)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the oxazole ring and the piperidine moiety. The cyclopropyl group is then introduced through a series of reactions that may include cyclopropanation and subsequent functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}methylmethanesulfonamide
  • 1-(5-Cyclopropyl-1,2-oxazol-3-yl)-3-methylurea

Uniqueness

N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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